molecular formula C27H17ClN4O B11469143 6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11469143
M. Wt: 448.9 g/mol
InChI Key: QCBDENSGVLGQAJ-UHFFFAOYSA-N
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Description

6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of malaria and cancer. The presence of the 7-chloroquinoline moiety is a key feature that contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines, followed by further functionalization to introduce the dihydropyridine and carbonitrile groups . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ascorbate and copper sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antimalarial and anticancer agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of the 7-chloroquinoline moiety with the dihydropyridine and carbonitrile groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H17ClN4O

Molecular Weight

448.9 g/mol

IUPAC Name

6-[4-[(7-chloroquinolin-4-yl)amino]phenyl]-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C27H17ClN4O/c28-19-8-11-21-24(12-13-30-26(21)14-19)31-20-9-6-18(7-10-20)25-15-22(17-4-2-1-3-5-17)23(16-29)27(33)32-25/h1-15H,(H,30,31)(H,32,33)

InChI Key

QCBDENSGVLGQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)C#N

Origin of Product

United States

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